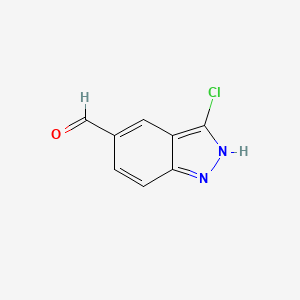

3-Chloro-1H-indazole-5-carbaldehyde

説明

Significance of Indazole Scaffolds in Contemporary Chemical Research

The indazole scaffold is a cornerstone in medicinal and organic chemistry, widely recognized as a "privileged scaffold." researchgate.netnih.gov This designation stems from its recurring presence in a multitude of biologically active molecules and approved pharmaceutical agents. researchgate.netresearchgate.net The unique chemical properties and versatile nature of the indazole ring system allow for the synthesis of a wide array of derivatives with diverse pharmacological activities. nih.govresearchgate.net

Indazole-containing compounds have demonstrated a broad spectrum of biological effects, including anti-inflammatory, antitumor, antibacterial, anti-HIV, and antifungal activities. nih.govnih.gov This has led to significant interest in their development for therapeutic applications. nih.gov For instance, several kinase inhibitors used in oncology, such as axitinib (B1684631) and pazopanib, feature an indazole core, highlighting the scaffold's importance in drug design and discovery. rsc.org The ability of the indazole structure to be variously substituted allows chemists to fine-tune the pharmacological profile of the resulting molecules. nih.gov

Overview of Halogenated Indazole Carbaldehydes in Advanced Organic Synthesis

Within the broader family of indazole derivatives, halogenated indazole carbaldehydes represent a particularly valuable class of chemical intermediates. The presence of both a halogen atom and an aldehyde functional group on the indazole framework provides two distinct reaction sites for further chemical modifications. This dual functionality makes them versatile building blocks in the synthesis of more complex, polyfunctionalized indazole derivatives. rsc.orgsigmaaldrich.com

Specifically, 1H-indazole-3-carboxaldehydes are considered key intermediates for accessing a variety of 3-substituted indazoles. rsc.orgrsc.org The aldehyde group can readily undergo reactions such as C-C and C-N bond formation and reduction, while the halogen can be used in cross-coupling reactions to introduce additional molecular complexity. researchgate.net The synthesis of halogenated 1-benzylindazole-3-carboxylic acids and their derivatives has been a subject of study, demonstrating the utility of these halogenated precursors in creating compounds with specific biological activities. nih.gov A common method for synthesizing these aldehyde derivatives is through the nitrosation of indoles under mild acidic conditions. rsc.orgrsc.org

Foundational Research Objectives for 3-Chloro-1H-indazole-5-carbaldehyde

The primary research objective for a compound like this compound is its utilization as a specialized building block in the synthesis of novel, complex molecules with potential therapeutic value. Its specific structure, featuring a chlorine atom at the 3-position and a carbaldehyde group at the 5-position of the indazole ring, offers precise points for chemical elaboration.

Researchers aim to leverage this specific substitution pattern to create new chemical entities for screening in drug discovery programs. The chlorine atom can serve as a handle for substitution or cross-coupling reactions, while the aldehyde group provides a route to a wide range of other functional groups or for linking to other molecular fragments. The foundational goal is to explore the chemical space accessible from this intermediate, with the ultimate aim of identifying new compounds with enhanced potency, selectivity, or other desirable pharmacological properties, particularly in areas where indazole scaffolds have already shown promise, such as kinase inhibition.

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 180.59 g/mol | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| CAS Number | 1086391-03-8 | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 190-195 °C | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| InChI Key | PQBPTICJDNOFJF-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

| SMILES String | Clc1n[nH]c2ccc(C=O)cc12 | sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

3-chloro-2H-indazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBPTICJDNOFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672255 | |

| Record name | 3-Chloro-2H-indazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086391-03-8 | |

| Record name | 3-Chloro-2H-indazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-1H-indazole-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 1h Indazole 5 Carbaldehyde

Established Synthetic Routes and Precursor Utilization

The traditional synthesis of substituted indazoles often relies on the cyclization of appropriately substituted aniline (B41778) or phenylhydrazine (B124118) derivatives. These methods provide a foundation for accessing the indazole ring system, which can then be further functionalized.

Cyclization Strategies for Indazole Ring Formation

A common and classical approach to the indazole core involves the diazotization of o-alkyl-substituted anilines followed by intramolecular cyclization. For instance, the diazotization of o-toluidine (B26562) derivatives using reagents like sodium nitrite (B80452) in an acidic medium can lead to the formation of the indazole ring. chemicalbook.com Another widely used method is the condensation of o-fluorobenzaldehydes with hydrazine (B178648) or its derivatives. clockss.org This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular nucleophilic aromatic substitution to yield the 1H-indazole. The reaction conditions for such cyclizations, particularly the temperature and choice of solvent, are critical for achieving good yields. clockss.org

Furthermore, 1H-indazoles can be prepared from 2-haloacetophenones through a copper-catalyzed amination with methyl hydrazine, followed by intramolecular cyclization. chemicalbook.com The condensation of 2-hydroxybenzaldehydes or ketones with hydrazine hydrochloride also provides a route to functionalized 1H-indazoles. chemicalbook.com

A key precursor for the synthesis of the target molecule is 1H-indazole-5-carbaldehyde. This intermediate can be synthesized through various cyclization strategies. The specific methods for its preparation are crucial for the subsequent introduction of the chloro group at the 3-position.

Regioselective Introduction of Halogen and Aldehyde Functionalities

Once the indazole scaffold is formed, the next critical step is the regioselective introduction of the chlorine atom and the aldehyde group. The inherent reactivity of the indazole ring dictates the position of electrophilic substitution.

Chlorination: The direct chlorination of 1H-indazole can be challenging in terms of regioselectivity. Chlorination in an acidic medium often yields a mixture of products, including 3-chloro, 3,5-dichloro, and 3,5,7-trichloro-1H-indazoles, making it a non-selective method. chemicalbook.com However, selective chlorination of 1H-indazole at the 3-position can be achieved with reagents like sodium hypochlorite, affording 3-chloro-1H-indazole in good yields. chemicalbook.com This highlights the importance of the choice of chlorinating agent and reaction conditions to control the position of halogenation.

Formylation: The introduction of an aldehyde group onto an aromatic ring can be accomplished through various named reactions. However, the direct formylation of the indazole ring system requires careful consideration of the directing effects of the existing substituents and the inherent reactivity of the different positions on the ring. For the synthesis of 3-Chloro-1H-indazole-5-carbaldehyde, a plausible route involves the chlorination of a precursor that already contains the aldehyde group or a group that can be readily converted to it. For example, starting with 1H-indazole-5-carbaldehyde, a subsequent selective chlorination at the 3-position would yield the desired product.

Novel Approaches and Methodological Advancements in Indazole Synthesis

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction and functionalization of heterocyclic compounds like indazoles. These include specialized nitrosation reactions and metal-catalyzed cross-coupling reactions.

Nitrosation Reactions in Indole-to-Indazole Conversions

A notable and efficient method for the synthesis of 1H-indazole-3-carboxaldehydes involves the nitrosation of indoles. This reaction proceeds by treating an indole (B1671886) with a nitrosating agent, such as sodium nitrite in a slightly acidic environment. The reaction is believed to proceed through a multistep pathway that involves nitrosation at the C3 position of the indole, leading to an oxime intermediate. This intermediate then undergoes ring-opening and subsequent ring-closure to form the 1H-indazole-3-carboxaldehyde. This method has been shown to be applicable to a wide range of substituted indoles, providing a direct route to indazole-3-carboxaldehydes. While this method primarily yields the 3-carboxaldehyde isomer, it represents a significant advancement in the direct conversion of one heterocyclic system to another.

Metal-Catalyzed Coupling Reactions for Indazole Scaffold Construction

Transition-metal catalysis has become an indispensable tool in organic synthesis, offering mild and efficient pathways for the formation of carbon-carbon and carbon-heteroatom bonds.

While direct formylation of indazoles at the C5 position can be challenging, palladium-catalyzed reactions offer alternative strategies. For instance, a palladium-catalyzed formylation of a halo-indazole could be a viable route. If a 3-chloro-5-halo-1H-indazole is available, a palladium-catalyzed carbonylation reaction could be employed to introduce the aldehyde group at the 5-position. Such reactions often utilize carbon monoxide gas or a CO surrogate, along with a suitable palladium catalyst and ligand system.

Copper-Catalyzed Methodologies in Indazole Functionalization

Copper-catalyzed reactions have become a cornerstone in the synthesis of nitrogen-containing heterocycles like indazoles, offering a cost-effective and efficient alternative to methods based on more precious metals such as palladium or rhodium. These methodologies are particularly effective for constructing the indazole core and for its subsequent functionalization through C-N and C-C bond-forming reactions.

Several general strategies employing copper catalysis are prominent in indazole synthesis. One approach involves the intramolecular cyclization of suitably functionalized precursors. For instance, methods using copper(I) or copper(II) salts to catalyze the N-N bond formation from ortho-haloaryl N-sulfonylhydrazones have been developed. nih.gov A notable example is the use of Cu(OAc)₂·H₂O as a catalyst for the cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov Another powerful technique is the copper-mediated annulation of substituted anilines with nitroso compounds to form the indazole ring system. nih.gov

Furthermore, copper catalysis is instrumental in direct C-H functionalization, a modern strategy that avoids the pre-functionalization of starting materials. Copper-catalyzed aerobic oxidative C(sp²)–H amination provides a direct route to the indazole core under mild conditions. acs.org In some advanced applications, copper works in concert with other transition metals, such as palladium, in cooperative catalytic systems to achieve complex transformations, like the tandem formation of C-N and C-P bonds to create phosphorated 2H-indazoles. nih.gov

While these copper-catalyzed methodologies are widely applied for the synthesis of a variety of indazole derivatives, specific literature detailing a direct copper-catalyzed synthesis of this compound is not extensively documented. However, the existing protocols provide a robust framework for developing such a synthesis, potentially through the functionalization of a 3-chloro-1H-indazole precursor or the cyclization of a carefully designed acyclic starting material.

Table 1: Examples of Copper Catalysts in Indazole Synthesis

| Catalyst System | Reaction Type | Reference |

|---|---|---|

| Cu(OAc)₂·H₂O | Intramolecular Cyclization | nih.gov |

| Cu₂O | Intramolecular Cyclization | nih.gov |

| Cu(OAc)₂ / O₂ | N-N Bond Formation / Annulation | nih.gov |

| Cu(I) salts | 1,3-Dipolar Cycloaddition | nih.gov |

| Cu/Pd Cooperative System | Tandem C-N/C-P Bond Formation | nih.gov |

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is a critical step in chemical synthesis to ensure high yields, minimize side-product formation, and facilitate purification. For halogenated indazole carboxaldehydes, several synthetic routes are plausible, including the formylation of a pre-existing indazole ring via methods like the Vilsmeier-Haack reaction or the construction of the ring from an appropriately substituted precursor. organic-chemistry.orgjk-sci.com

A well-documented example that highlights effective optimization strategies is the synthesis of the isomeric compound, 5-Chloro-1H-indazole-3-carboxaldehyde, via the nitrosation of 5-chloro-indole. rsc.org This process involves the reaction of the indole with sodium nitrite (NaNO₂) in an acidic medium, which triggers a rearrangement to form the indazole ring. rsc.org Initial attempts often suffer from low yields due to the formation of undesired dimer by-products.

Key optimization parameters for this class of reaction include:

Reagent Stoichiometry: The molar equivalents of the nitrosating agent (NaNO₂) and the acid (e.g., HCl) are critical. An excess of NaNO₂ (e.g., 8 equivalents) was found to be optimal for driving the reaction to completion. rsc.org

Reaction Temperature: Temperature control is crucial. Performing the initial addition at 0°C was found to significantly improve the yield by slowing down side reactions. rsc.org

Rate of Addition: A slow, controlled addition of the indole substrate to the nitrosating mixture using a syringe pump is a key strategy. This maintains a low concentration of the nucleophilic indole at any given time, which minimizes the rate of the competing dimerization reaction and favors the desired intramolecular pathway, leading to a dramatic increase in yield. rsc.org

Reaction Time and Heating: For less reactive or electron-poor substrates, adjusting the reaction time and employing gentle heating (e.g., to 50°C) after the initial addition can be necessary to achieve full conversion. rsc.org

Through systematic adjustment of these parameters, the yield for 5-Chloro-1H-indazole-3-carboxaldehyde was successfully increased to 96%. rsc.org These principles—careful control of stoichiometry, temperature, and addition rates—are broadly applicable for enhancing the yields of related heterocyclic syntheses, including potential routes to this compound.

Purification Techniques and Spectroscopic Characterization in Synthetic Studies

The final stage of any synthesis involves the isolation, purification, and structural confirmation of the target compound. For indazole derivatives, standard laboratory techniques are employed to achieve high purity, which is essential for subsequent applications.

Purification Techniques Substituted indazoles are typically crystalline solids, making recrystallization from a suitable solvent or solvent mixture an effective purification method. google.com However, the most common and versatile technique used in research settings is column chromatography. For compounds analogous to this compound, purification is effectively achieved using silica (B1680970) gel as the stationary phase with a gradient of non-polar and polar solvents, such as a petroleum ether/ethyl acetate (B1210297) mixture. rsc.org The progress of the purification is monitored by thin-layer chromatography (TLC).

Spectroscopic Characterization Once purified, the structure of this compound is confirmed using a combination of spectroscopic methods.

Physical Properties: The compound is a powder with a reported melting point of 190-195 °C.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition (C₈H₅ClN₂O). Predicted m/z values for the protonated molecule [M+H]⁺ and other common adducts are key identifiers.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Expected characteristic absorption bands for this molecule include a sharp carbonyl (C=O) stretch for the aldehyde at approximately 1670-1700 cm⁻¹, a broad N-H stretch around 3200-3300 cm⁻¹, and aromatic C-H and C=C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise structure.

¹H NMR: The spectrum is expected to show a distinct singlet for the aldehyde proton (CHO) at a downfield chemical shift, typically around 10 ppm. A very broad singlet, characteristic of the acidic indazole N-H proton, would appear far downfield (often >13 ppm). The three protons on the benzene (B151609) portion of the ring would appear as distinct signals in the aromatic region (7.5-8.5 ppm), with splitting patterns determined by their coupling to each other.

¹³C NMR: The spectrum would be characterized by a signal for the aldehyde carbonyl carbon around 185-190 ppm. Other signals would correspond to the eight distinct carbon atoms of the bicyclic indazole system. Two-dimensional NMR techniques like HMQC and HMBC can be used for unambiguous assignment of all proton and carbon signals. ipb.pt

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Data | Reference |

|---|---|---|

| Molecular Formula | C₈H₅ClN₂O | |

| Molecular Weight | 180.59 g/mol | |

| CAS Number | 1086391-03-8 | |

| Appearance | Powder | |

| Melting Point | 190-195 °C | |

| Predicted MS Data | ||

| [M+H]⁺ (m/z) | 181.01631 | |

| [M+Na]⁺ (m/z) | 202.99825 | |

| Expected IR Bands (cm⁻¹) | ||

| N-H Stretch | ~3200-3300 | |

| C=O Stretch (Aldehyde) | ~1670-1700 | |

| Expected ¹H NMR Shifts (ppm) | ||

| Aldehyde H (CHO) | ~10.0 | |

| Indazole H (N-H) | >13 (broad) | |

| Aromatic H | ~7.5-8.5 | |

| Expected ¹³C NMR Shifts (ppm) |

Mentioned Compounds

Table 3: List of Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 1086391-03-8 | C₈H₅ClN₂O |

| 5-Chloro-1H-indazole-3-carboxaldehyde | 102735-84-2 | C₈H₅ClN₂O |

| 3-chloro-6-nitro-1H-indazole | 6937-01-5 | C₇H₄ClN₃O₂ |

| 5-chloro-indole | 17422-32-1 | C₈H₆ClN |

| Copper(II) acetate | 142-71-2 | C₄H₆CuO₄ |

| Copper(I) oxide | 1317-39-1 | Cu₂O |

| Palladium(II) acetate | 3375-31-3 | C₄H₆O₄Pd |

| Sodium nitrite | 7632-00-0 | NaNO₂ |

| Phosphorus oxychloride | 10025-87-3 | POCl₃ |

Chemical Reactivity and Derivatization of 3 Chloro 1h Indazole 5 Carbaldehyde

Nucleophilic Processes at the Indazole Ring System

The indazole ring system in 3-Chloro-1H-indazole-5-carbaldehyde is susceptible to nucleophilic attack at several positions, primarily involving the displacement of the chloro group and reactions at the nitrogen atoms.

Substitution Reactions Involving the 3-Chloro Moiety

The chlorine atom at the C3 position of the indazole ring is a key site for nucleophilic substitution, enabling the introduction of a variety of functional groups through cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations are particularly effective for this purpose.

The Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds, typically by reacting the 3-chloroindazole with an arylboronic acid in the presence of a palladium catalyst and a base. While specific examples for this compound are not extensively documented, the reactivity of related 3-chloroindazoles is well-established. For instance, 3-chloroindazoles can be coupled with various arylboronic acids to yield 3-arylindazoles. The reaction conditions often involve a palladium catalyst like Pd(dppf)Cl2 and a base such as K2CO3 in a suitable solvent like dimethoxyethane, with heating. nih.gov

The Buchwald-Hartwig amination provides a powerful method for the formation of carbon-nitrogen bonds. This reaction involves the palladium-catalyzed coupling of the 3-chloroindazole with a primary or secondary amine. This transformation is crucial for the synthesis of various biologically active indazole derivatives.

| Reaction | Reagents and Conditions | Product Type | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl2), Base (e.g., K2CO3), Solvent (e.g., DME), Heat | 3-Aryl-1H-indazole-5-carbaldehyde | nih.gov |

| Buchwald-Hartwig Amination | Primary or secondary amine, Pd catalyst, Base | 3-Amino-1H-indazole-5-carbaldehyde | researchgate.net |

Reactivity of Nitrogen Atoms in the Indazole Core

The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can participate in chemical reactions, most notably alkylation and arylation. The regioselectivity of these reactions is influenced by the substituents on the indazole ring and the reaction conditions.

N-Alkylation of indazoles can lead to a mixture of N1 and N2 alkylated products. nih.govd-nb.info The choice of base and solvent can significantly influence the N1/N2 ratio. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for a range of substituted indazoles. nih.gov Conversely, Mitsunobu conditions often favor the formation of the N2-isomer. nih.gov The presence of the electron-withdrawing 5-carbaldehyde group is expected to influence the acidity of the N-H proton and thus the regioselectivity of the alkylation.

N-Arylation can be achieved through methods such as copper-catalyzed or palladium-catalyzed cross-coupling reactions. These reactions are essential for the synthesis of N-arylindazole derivatives, which are prevalent in many pharmaceutical compounds.

| Reaction | Reagents and Conditions | Product(s) | Reference |

| N-Alkylation (N1-selective) | Alkyl halide, NaH, THF | 1-Alkyl-3-chloro-1H-indazole-5-carbaldehyde | nih.gov |

| N-Alkylation (N2-selective) | Alcohol, DEAD, PPh3 (Mitsunobu) | 2-Alkyl-3-chloro-2H-indazole-5-carbaldehyde | nih.gov |

Electrophilic Transformations and Ring Functionalization

The indazole scaffold, being an aromatic system, can undergo electrophilic substitution reactions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

Electrophilic Aromatic Substitution on the Indazole Scaffold

Indazoles can undergo electrophilic substitution reactions such as nitration and halogenation. chemicalbook.com The electron-donating nature of the pyrazole (B372694) ring fused to the benzene (B151609) ring generally directs incoming electrophiles to the benzene portion of the molecule. In this compound, the chloro group at C3 is a deactivating ortho-, para-director, while the aldehyde group at C5 is a deactivating meta-director. The NH group of the pyrazole ring is an activating ortho-, para-director. The interplay of these directing effects will determine the regiochemical outcome of electrophilic substitution.

For instance, nitration of indazoles typically occurs on the benzene ring. nih.gov The exact position of nitration on this compound would depend on the specific reaction conditions and the combined directing influence of the substituents.

| Reaction | Reagents and Conditions | Potential Product(s) | Reference |

| Nitration | HNO3, H2SO4 | Nitro-3-chloro-1H-indazole-5-carbaldehyde | nih.gov |

| Halogenation | X2 (e.g., Br2), Lewis acid | Halo-3-chloro-1H-indazole-5-carbaldehyde | chemicalbook.com |

Selective Functionalization at Carbon Atoms Adjacent to Nitrogen

Direct functionalization of the carbon atoms adjacent to the nitrogen atoms in the pyrazole ring (C3 and C7a) is less common via electrophilic attack but can be achieved through other means, such as directed metalation followed by quenching with an electrophile.

Aldehyde Group Chemistry and Transformations

The aldehyde group at the 5-position is a versatile handle for a wide array of chemical transformations, allowing for the extension of the molecular framework and the introduction of new functionalities.

Common transformations of the aldehyde group include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. This provides access to 3-chloro-1H-indazole-5-carboxylic acid.

Reduction: The aldehyde can be reduced to a primary alcohol (hydroxymethyl group) using reducing agents such as sodium borohydride (B1222165) (NaBH4).

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields the corresponding secondary or tertiary amine.

Wittig Reaction: Reaction with a phosphorus ylide (phosphorane) allows for the conversion of the aldehyde into an alkene. This is a powerful method for forming carbon-carbon double bonds.

Knoevenagel Condensation: Condensation with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base leads to the formation of a new carbon-carbon double bond, typically yielding α,β-unsaturated products. amazonaws.com

| Reaction | Reagents and Conditions | Product | Reference |

| Oxidation | KMnO4 or CrO3 | 3-Chloro-1H-indazole-5-carboxylic acid | - |

| Reduction | NaBH4, MeOH | (3-Chloro-1H-indazol-5-yl)methanol | - |

| Reductive Amination | R1R2NH, NaBH(OAc)3 | N-((3-Chloro-1H-indazol-5-yl)methyl)amine | - |

| Wittig Reaction | Ph3P=CHR | 3-Chloro-5-(alkenyl)-1H-indazole | - |

| Knoevenagel Condensation | CH2(CN)2, base | 2-((3-Chloro-1H-indazol-5-yl)methylene)malononitrile | amazonaws.com |

Condensation Reactions and Imine Formation

The aldehyde functional group in this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These reactions are fundamental in the construction of larger, more complex molecular frameworks. For instance, the reaction of this compound with various aminothiophenol derivatives can lead to the formation of new Schiff bases. These reactions are typically carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by a few drops of glacial acetic acid to facilitate the dehydration process.

The formation of imines is a crucial step in the synthesis of various biologically active compounds. Schiff bases derived from indazole scaffolds have been shown to be important intermediates in a number of enzymatic reactions. researchgate.net

Nucleophilic Addition Reactions to the Aldehyde Group

The carbonyl carbon of the aldehyde group in this compound is electrophilic and thus susceptible to nucleophilic attack. This reactivity allows for a variety of nucleophilic addition reactions, expanding the synthetic utility of this compound.

Common nucleophiles that can react with the aldehyde group include organometallic reagents like Grignard reagents (R-MgBr) and organolithium compounds (R-Li), leading to the formation of secondary alcohols. Cyanide ions (from sources like KCN or NaCN) can also add to the aldehyde, forming a cyanohydrin, which is a valuable intermediate for the synthesis of α-hydroxy acids and α-amino acids.

Furthermore, the aldehyde can participate in reactions with stabilized ylides in Wittig-type reactions or with active methylene compounds in Knoevenagel condensations. These reactions are discussed in more detail in the olefination section. The addition of amines, as previously mentioned, forms carbinolamines as intermediates, which then dehydrate to form imines.

The general reactivity of aldehydes allows for a broad range of nucleophilic additions, which are fundamental transformations in organic synthesis.

Reduction Reactions to Corresponding Alcohols and Amines

The aldehyde group of this compound can be readily reduced to a primary alcohol, (3-Chloro-1H-indazol-5-yl)methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although they require anhydrous conditions.

Furthermore, the aldehyde can be converted into an amine through reductive amination. This process involves the initial formation of an imine or enamine by reaction with a primary or secondary amine, respectively, followed by reduction of the C=N double bond. Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the aldehyde. This one-pot reaction provides a direct route to N-substituted (3-Chloro-1H-indazol-5-yl)methanamines. The aldehyde function provides convenient access to secondary alcohols and amines. nih.govrsc.org

Olefination Reactions (Knoevenagel, Wittig)

The aldehyde group of this compound is a key functional handle for olefination reactions, which are crucial for carbon-carbon bond formation and the synthesis of more complex molecular architectures. rsc.org

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate) in the presence of a weak base catalyst such as piperidine (B6355638) or pyridine. The reaction proceeds through a carbanion intermediate, which adds to the aldehyde, followed by dehydration to yield a new C=C double bond. This provides a route to α,β-unsaturated systems. nih.gov

Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. It involves the reaction of this compound with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. The reaction proceeds via a betaine (B1666868) or oxaphosphetane intermediate to give the corresponding alkene with the concomitant formation of triphenylphosphine (B44618) oxide. This method is highly regioselective for the formation of the double bond at the position of the original carbonyl group. nih.govrsc.org

These olefination reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide array of target molecules.

Cyclization Reactions for the Formation of Heteroaromatic Compounds (e.g., Oxazoles, Thiazoles, Benzimidazoles, Isoindazoles)

The versatile reactivity of this compound allows it to be a key precursor in the synthesis of various fused and appended heteroaromatic systems. The aldehyde functionality, often in combination with the chloro substituent, can participate in cyclization reactions to construct rings such as oxazoles, thiazoles, benzimidazoles, and isoindazoles. nih.govrsc.org

For example, the aldehyde can react with α-amino ketones or α-amino nitriles to form oxazole (B20620) rings. Similarly, reaction with α-mercapto ketones or related compounds can lead to the formation of thiazoles. The synthesis of benzimidazoles can be achieved by reacting the aldehyde with o-phenylenediamines. nih.gov

Furthermore, derivatives of this compound can be utilized in more complex cyclization cascades. For instance, after conversion of the aldehyde to an acid hydrazide, further reactions can lead to the formation of five-membered heterocyclic rings like pyrazoles, pyrazolones, triazoles, thiazoles, and oxazoles. researchgate.net These cyclization strategies are instrumental in building the core structures of many biologically active molecules.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. beilstein-journals.org this compound, with its reactive aldehyde group, is a suitable candidate for participation in such reactions.

An example of an MCR involving an indazole derivative is a three-component reaction between an indazole, a carboxylic acid, and dimethyl sulfoxide (B87167) (DMSO) under radical conditions to form carboxylic acid esters of indazoles. beilstein-journals.org While this specific example does not use the aldehyde functionality directly, it highlights the utility of the indazole scaffold in MCRs.

The aldehyde group of this compound can participate in well-known MCRs such as the Ugi or Passerini reactions, although specific examples in the literature directly utilizing this compound may be limited. In a hypothetical Ugi four-component reaction, this compound could react with an amine, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide derivative. Similarly, in a Passerini three-component reaction, it could react with a carboxylic acid and an isocyanide to yield an α-acyloxy amide. The exploration of this compound in such MCRs presents a promising avenue for the rapid generation of diverse chemical libraries for drug discovery.

Mechanistic Investigations of Key Derivatization Reactions

The derivatization reactions of this compound are governed by well-established mechanistic principles of organic chemistry.

Condensation and Imine Formation: The reaction of the aldehyde with a primary amine to form an imine proceeds through a two-step mechanism. The first step is the nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. This step is typically reversible and can be catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The second step is the acid-catalyzed dehydration of the carbinolamine to yield the imine.

Nucleophilic Addition to the Aldehyde: The mechanism of nucleophilic addition to the aldehyde group involves the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral alkoxide intermediate. In the case of Grignard or organolithium reagents, this intermediate is protonated during aqueous workup to give the corresponding alcohol.

Reduction to Alcohols: The reduction of the aldehyde with sodium borohydride involves the transfer of a hydride ion (H⁻) from the borohydride to the carbonyl carbon. The resulting alkoxide is then protonated by the solvent (e.g., methanol or ethanol) to give the primary alcohol.

Olefination Reactions:

Knoevenagel Condensation: The mechanism begins with the deprotonation of the active methylene compound by a base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct then undergoes elimination of a water molecule to form the α,β-unsaturated product. nih.gov

Wittig Reaction: The generally accepted mechanism involves the nucleophilic attack of the phosphorus ylide on the aldehyde's carbonyl carbon to form a dipolar betaine intermediate. This betaine can then undergo ring closure to form a four-membered oxaphosphetane intermediate. The oxaphosphetane subsequently decomposes through a concerted cycloreversion to yield the alkene and triphenylphosphine oxide.

Cyclization Reactions: The mechanisms of the various cyclization reactions are diverse and depend on the specific reactants and conditions. However, they generally involve initial nucleophilic attack on the aldehyde, followed by intramolecular cyclization and often a final dehydration or elimination step to form the stable aromatic heterocyclic ring. For example, in the formation of a benzimidazole (B57391) from an o-phenylenediamine, one amino group of the diamine attacks the aldehyde, forming a carbinolamine which then dehydrates to an imine. Tautomerization and subsequent intramolecular nucleophilic attack by the second amino group, followed by elimination of water, leads to the aromatic benzimidazole ring.

A study on the reaction of NH-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid has provided insight into the mechanism of N-alkylation. nih.gov While this study focuses on formaldehyde, the principles of nucleophilic attack by the indazole nitrogen onto an aldehyde are relevant.

This compound as a Crucial Pharmaceutical Building Block

This compound is a key intermediate in organic synthesis and medicinal chemistry. Its structure incorporates a reactive aldehyde group and a chlorine atom, both of which serve as handles for further chemical modifications. The aldehyde function is particularly versatile, enabling transformations into a wide array of other functional groups or the construction of larger molecular frameworks. nih.gov For instance, the aldehyde can be converted into alkenes via Wittig and Knoevenagel condensations or can be used to form various heteroaromatic compounds like oxazoles, thiazoles, and benzimidazoles through cyclization reactions. nih.gov

This versatility makes this compound and related indazole aldehydes indispensable in the creation of libraries of compounds for drug discovery. nih.gov The indazole nucleus itself is considered a bioisostere of indole (B1671886), capable of forming strong hydrogen bonds with protein targets, which is a desirable feature in drug design. nih.gov The functionalization at different positions of the indazole ring has led to the development of several marketed drugs, highlighting the importance of intermediates like this compound in accessing novel therapeutic agents. researchgate.netnih.gov

Exploration of Diverse Biological Activities of Indazole-Derived Compounds

Derivatives synthesized from indazole precursors exhibit a wide spectrum of pharmacological activities, including antitumor, antiviral, and antibacterial properties. nih.gov This broad bioactivity has established the indazole scaffold as a "privileged structure" in drug development.

The development of indazole-containing compounds as anticancer agents has been a major focus of research, leading to several clinically approved drugs and numerous candidates in clinical trials. nih.govnih.gov Their efficacy stems from their ability to modulate key pathways involved in cancer cell proliferation and survival.

A primary mechanism of action for many indazole-based anticancer drugs is the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer. nih.gov

Bcr-Abl Kinase: Mutations in the Bcr-Abl kinase, particularly the T315I "gatekeeper" mutation, are a common cause of resistance to standard therapies in chronic myeloid leukemia (CML). Researchers have synthesized series of 1H-indazol-3-amine derivatives that show potent activity against both the wild-type Bcr-Abl and the resistant T315I mutant. nih.gov One promising inhibitor demonstrated potency comparable to the established drug Imatinib against the wild-type kinase and significantly inhibited the T315I mutant and K562 leukemia cells. nih.gov Another potent indazole derivative, compound 5, not only inhibited Bcr-Abl but also showed significant suppression of other oncogenic kinases like c-Kit, FGFR1, FLT3, and VEGFR2. semanticscholar.org

MAPK1: The Mitogen-Activated Protein Kinase 1 (MAPK1) is another key enzyme in cell proliferation and survival pathways. mdpi.com In silico molecular docking studies on newly synthesized indazole-based sulfonamides have demonstrated a strong binding affinity for MAPK1. For example, 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole showed a binding energy of -7.55 Kcal/mol, suggesting its potential as an effective MAPK1 inhibitor for cancer treatment. mdpi.com

The table below summarizes the activity of selected indazole derivatives against specific kinase targets.

| Compound Class | Target Kinase | Key Findings |

| 1H-indazol-3-amine derivatives | Bcr-Abl (Wild-Type & T315I Mutant) | Showed potent inhibition with IC50 values of 0.014 µM (WT) and 0.45 µM (T315I) for a lead compound. nih.gov |

| Indazole-based sulfonamides | MAPK1 | Demonstrated strong binding affinity in molecular docking studies, with a binding energy of -7.55 Kcal/mol. mdpi.com |

| 3-amino-4-ethynyl indazole derivatives | Multi-kinase | A lead compound significantly inhibited a panel of 18 oncogenic kinases, including Bcr-Abl, c-Kit, FGFR1, and VEGFR2. semanticscholar.org |

The anticancer potential of indazole derivatives is further validated by their cytotoxic effects against a range of human cancer cell lines. In vitro assays, such as the MTT assay, are commonly used to determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50). nih.gov

For instance, a series of newly designed indazole derivatives demonstrated significant antiproliferative activity, particularly against the K562 chronic myeloid leukemia cell line. nih.gov One compound, 6o , was notably effective against K562 cells with an IC50 value of 5.15 µM, while showing much lower toxicity to normal human embryonic kidney cells (HEK-293), indicating a degree of selectivity. nih.gov Other studies have reported on 3-(pyrrolopyridin-2-yl)indazole derivatives exhibiting potent activity against the HL60 leukemia cell line, with IC50 values in the nanomolar to micromolar range. nih.gov

The following table presents the cytotoxic activity of a representative indazole derivative against several human cancer cell lines.

| Compound | Cancer Cell Line | Cell Line Description | IC50 (µM) |

| 6o | K562 | Chronic Myeloid Leukemia | 5.15 nih.gov |

| 6o | A549 | Lung Cancer | 18.3 nih.gov |

| 6o | PC-3 | Prostate Cancer | 19.5 nih.gov |

| 6o | Hep-G2 | Hepatoma | 23.7 nih.gov |

| 6o | HEK-293 | Normal Kidney Cell | 33.2 nih.gov |

The indazole scaffold has also proven to be a valuable template for the development of antiviral agents. nih.gov Researchers have successfully synthesized indazole derivatives with inhibitory activity against various viruses, including coronaviruses and influenza viruses.

A notable study focused on N-arylindazole-3-carboxamide derivatives, which were developed from a compound previously identified as an inhibitor of Middle East Respiratory Syndrome Coronavirus (MERS-CoV). nih.gov Several of these new derivatives demonstrated potent inhibitory effects against SARS-CoV-2, the virus responsible for COVID-19. Specifically, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide exhibited a potent half-maximal effective concentration (EC50) of 0.69 µM with low cytotoxicity, marking it as a promising lead for the development of new anti-coronavirus drugs. nih.gov

In other research, the pyrrolo[2,3-e]indazole core has been identified as a novel chemotype for inhibitors of the influenza A virus. nih.gov Compounds based on this scaffold were found to inhibit the replication of both H3N2 and H1N1 influenza strains. Their mechanism of action involves the suppression of viral neuraminidase, an essential enzyme for the release of new virus particles from infected cells. nih.gov

Indazole derivatives have emerged as a promising class of antibacterial agents, addressing the critical need for new drugs to combat resistant bacterial strains. nih.goveurekaselect.com These compounds have shown efficacy against a variety of both Gram-positive and Gram-negative bacteria. eurekaselect.com

In one study, a series of novel indazole derivatives were designed and synthesized to act as inhibitors of bacterial DNA gyrase B. eurekaselect.com DNA gyrase is an essential enzyme involved in bacterial DNA replication, making it an attractive target for antibacterial drugs. The synthesized compounds were tested against several bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. eurekaselect.com Three of the compounds exhibited significant inhibition of bacterial growth with a Minimum Inhibitory Concentration (MIC) value of 50 µg/mL. Molecular docking studies suggested that substitutions at the 5th and 6th positions of the indazole ring resulted in better hydrogen bond interactions with the DNA gyrase B enzyme, providing insight into the mechanism of their antibacterial action. eurekaselect.com

An in-depth analysis of this compound reveals its significance as a scaffold in the development of targeted therapeutic agents. This article explores its applications in medicinal chemistry, focusing on its potential pharmacological activities and the structural characteristics that drive its biological interactions.

Applications in Materials Science

Utilization of Indazole Derivatives in Organic Semiconductors

Indazole derivatives represent a promising class of materials for use in organic semiconductors. The performance of an organic semiconductor is heavily dependent on the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The difference between these levels, the HOMO-LUMO energy gap (ΔE), determines the material's electronic properties and its potential applications.

Researchers can modify the indazole scaffold with various electron-donating or electron-withdrawing groups to precisely control these energy levels. For instance, theoretical studies using Density Functional Theory (DFT) have been performed on various indazole derivatives to predict their electronic characteristics. These calculations help in identifying promising candidates for semiconductor applications before undertaking complex synthesis.

Table 1: Calculated Electronic Properties of Sample Indazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 4-fluoro-1H-indazole | -6.60 | -0.68 | 5.92 |

| 4-chloro-1H-indazole | -6.71 | -1.02 | 5.69 |

| 4-bromo-1H-indazole | -6.66 | -1.11 | 5.55 |

| 4-metil-1H-indazole | -6.21 | -0.63 | 5.58 |

| 4-amino-1H-indazole | -5.73 | -0.42 | 5.31 |

| 4-hidroksi-1H-indazole | -6.04 | -0.56 | 5.48 |

Data derived from theoretical DFT calculations and intended for comparative purposes. researchgate.net

The design of such materials focuses on creating stable and efficient charge carriers. For example, lowering the LUMO energy level in a material can enhance its stability when used in n-type (electron-transporting) organic field-effect transistors (OFETs). rsc.org The versatility of indazole chemistry allows for this strategic molecular engineering.

Integration into Organic Light-Emitting Diode (OLED) Technologies

The tunable electronic properties of indazole derivatives make them suitable for various roles within Organic Light-Emitting Diode (OLED) devices. An OLED is composed of several layers, including emissive and charge-transporting layers, each requiring materials with specific energy levels for efficient operation. Indazole-based materials can be engineered to function in these capacities. researchgate.net By modifying the substituents on the indazole core, scientists can develop materials that emit light at specific wavelengths (colors) or facilitate the movement of electrons and holes within the device, contributing to higher efficiency and longer operational lifetimes.

Development of Novel Polymers and Advanced Organic Materials

The development of new polymers and advanced organic materials often relies on monomer units with specific functional groups that can undergo polymerization. 3-Chloro-1H-indazole-5-carbaldehyde, with its aldehyde group, is a prime candidate for such processes. The aldehyde can participate in various condensation reactions to form larger molecular structures and polymers. nih.gov

Indazole-containing polymers can combine the electronic properties of the indazole core with the processability and mechanical properties of polymers. This leads to the creation of advanced materials that could be used in flexible electronics, sensors, or as functional coatings. The incorporation of the indazole moiety into macromolecules is a key strategy for developing new electronically active materials. researchgate.net

Engineering Materials with Specific Electronic or Optical Properties

The ultimate goal in functional materials science is the ability to engineer materials with precisely defined properties for a specific task. Indazole derivatives are an excellent example of a material class where this is possible. nih.gov By applying principles of physical organic chemistry and quantum chemical calculations, researchers can predict how changes to the molecular structure will influence the final material's electronic and optical behavior. researchgate.net

Key parameters that are manipulated include:

HOMO/LUMO Energy Levels: As discussed, these are critical for charge injection, transport, and determining the open-circuit voltage in solar cells.

Energy Gap (ΔE): This influences the material's absorption spectrum and color. A smaller gap generally means absorption of longer wavelengths of light.

Dipole Moment: Affects molecular packing in the solid state and the solubility of the material.

Nonlinear Optical (NLO) Properties: Some organic materials with specific electronic structures can exhibit strong NLO responses, making them useful for applications in photonics and optical communications.

Through the strategic synthesis of different indazole derivatives, a library of compounds can be built, each with a unique set of properties, providing a rich platform for discovering and optimizing materials for the next generation of electronic and optical devices.

Applications in Catalysis and Advanced Organic Synthesis

3-Chloro-1H-indazole-5-carbaldehyde as a Ligand Precursor in Transition Metal Catalysis

While direct, widespread application of this compound as a ligand precursor is not extensively documented in dedicated studies, its inherent structure is highly conducive to such purposes. The indazole core is a well-established component in the design of ligands for transition metal catalysis. The nitrogen atoms of the indazole ring can coordinate with metal centers, and the aldehyde and chloro functionalities allow for the synthesis of more complex ligand architectures, such as Schiff bases or phosphine-functionalized indazoles. Chemical suppliers categorize the compound under building blocks for MOF (Metal-Organic Framework) ligands, suggesting its potential utility in constructing extended catalytic structures bldpharm.combldpharm.com.

The synthesis of complex molecules often involves protecting the reactive N-H group of the indazole. For instance, in one synthetic procedure, this compound was reacted with phenylsulfonylchloride and triethylamine, demonstrating the accessibility of the indazole nitrogen for modification, a key step in many ligand synthesis pathways google.com.

Role in Metal-Catalyzed Transformations (e.g., Cross-Coupling Reactions)

The chloro group at the 3-position and the indazole ring system position this compound as a potential substrate for various metal-catalyzed cross-coupling reactions. Such reactions are fundamental to modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

A patent for the synthesis of Janus kinase (JAK) inhibitors lists this compound as a possible intermediate google.com. The patent broadly describes synthetic routes that employ palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. These reactions are typically used to couple aryl halides (like a chloro-indazole) with various partners. The catalysts mentioned include palladium sources like tris(dibenzylideneacetone)dipalladium(0) (B46781) and palladium(II) acetate (B1210297), combined with specialized phosphine (B1218219) ligands that are effective for activating aryl chlorides google.com.

Common Catalytic Systems for Cross-Coupling of Aryl Chlorides

| Catalyst/Precursor | Ligand | Reaction Type Mentioned |

|---|---|---|

| Tris(dibenzylideneacetone)dipalladium(0) | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | Cross-Coupling google.com |

| Palladium(II) acetate | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | Cross-Coupling google.com |

| Tetrakis(triphenylphosphine)palladium(0) | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Cross-Coupling google.com |

This table presents examples of catalytic systems mentioned in literature for coupling reactions relevant to structures like this compound.

Although a specific reaction scheme detailing the cross-coupling of this compound is not provided in the document, its inclusion as a potential starting material underscores its intended utility in such metal-catalyzed transformations google.com.

Organocatalysis and Asymmetric Synthesis Involving the Compound

The application of this compound in the field of organocatalysis or asymmetric synthesis is not prominently featured in available scientific literature. However, the presence of the aldehyde functional group makes it a theoretical candidate for various organocatalytic transformations, such as asymmetric aldol, Mannich, or Michael reactions, where the aldehyde would act as the electrophilic partner. The indazole scaffold could influence the stereochemical outcome of such reactions. Despite this potential, specific research demonstrating these applications has yet to be published.

Applications in Fluorescent Probe Synthesis

Currently, there is no specific research available in peer-reviewed literature detailing the use of this compound as a direct precursor for fluorescent probes. The indazole nucleus is known to be a component of some fluorescent molecules, but the synthetic lineage from this particular carbaldehyde derivative is not established. The compound's inherent functionalities could, in principle, be utilized to construct conjugated systems typical of fluorescent dyes, but this remains a hypothetical application without direct supporting research.

Advanced Spectroscopic and Computational Characterization of 3 Chloro 1h Indazole 5 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise molecular structure of 3-Chloro-1H-indazole-5-carbaldehyde in solution. By analyzing the chemical shifts, coupling constants, and integrations in ¹H NMR and ¹³C NMR spectra, the connectivity of all atoms can be established.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The aldehyde proton (CHO) would appear as a singlet significantly downfield, typically in the 9.9-10.2 ppm range, due to the deshielding effect of the carbonyl group. The indazole N-H proton is also expected to be a broad singlet at a downfield chemical shift. The three aromatic protons on the benzene (B151609) ring portion of the indazole would present as a complex splitting pattern consistent with a 1,2,4-trisubstituted ring system.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon environment. The most downfield signal would correspond to the carbonyl carbon of the aldehyde group, expected around 185-195 ppm. The carbons of the heterocyclic and benzene rings would resonate in the aromatic region (approximately 110-150 ppm). The carbon atom bonded to the chlorine (C3) would also have a characteristic chemical shift influenced by the halogen's electronegativity.

While specific experimental data is not widely published, the expected shifts provide a framework for structural confirmation. Advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could further confirm the spatial proximity of protons, such as the relationship between the aldehyde proton and the adjacent aromatic proton (H4).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| -CHO | ¹H NMR | ~9.9 - 10.2 | Singlet (s) | Highly deshielded aldehyde proton. |

| N-H | ¹H NMR | >10.0 | Broad Singlet (br s) | Exchangeable proton, shift is solvent-dependent. |

| Aromatic H | ¹H NMR | ~7.5 - 8.5 | Doublets (d), Doublet of Doublets (dd) | Specific shifts and coupling constants depend on the substitution pattern. |

| -C=O | ¹³C NMR | ~185 - 195 | - | Characteristic carbonyl carbon chemical shift. |

| C3-Cl | ¹³C NMR | ~140 - 150 | - | Carbon bearing the chloro substituent. |

| Aromatic C | ¹³C NMR | ~110 - 150 | - | Resonances for the other six carbons in the bicyclic ring system. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the primary functional groups within the molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions corresponding to the aldehyde and indazole moieties.

Key expected absorption bands include a strong, sharp peak for the carbonyl (C=O) stretch of the aldehyde group, typically found in the 1680-1710 cm⁻¹ region. The N-H stretching vibration of the indazole ring would appear as a broad band in the 3200-3400 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the bicyclic aromatic system would produce a series of peaks in the 1450-1620 cm⁻¹ region. The C-Cl stretch would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aldehyde (C=O) | Stretch | 1680 - 1710 | Strong, Sharp |

| Indazole (N-H) | Stretch | 3200 - 3400 | Medium-Broad |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |

| Aromatic (C=C, C=N) | Stretch | 1450 - 1620 | Medium to Weak |

| Chloroalkene (C-Cl) | Stretch | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as studying its fragmentation patterns. For this compound, High-Resolution Mass Spectrometry (HRMS) would confirm its elemental formula (C₈H₅ClN₂O) by providing a highly accurate mass measurement of the molecular ion. The monoisotopic mass of the compound is 180.0090 Da. uni.lu

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak ([M]⁺) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks separated by two mass units ([M]⁺ and [M+2]⁺). Common fragmentation pathways would likely involve the loss of the aldehyde group (-CHO, 29 Da), the chlorine atom (-Cl, 35/37 Da), or hydrogen cyanide (-HCN, 27 Da) from the pyrazole (B372694) ring. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable for analyzing the compound within complex mixtures. researchgate.net Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of this molecule. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 181.01631 | 132.1 |

| [M+Na]⁺ | 202.99825 | 144.9 |

| [M-H]⁻ | 179.00175 | 133.5 |

| [M+K]⁺ | 218.97219 | 139.4 |

| [M+HCOO]⁻ | 225.00723 | 150.7 |

| Data sourced from PubChemLite. uni.lu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing insight into the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* transitions. nih.gov

The extensive conjugation of the indazole bicyclic system, extended by the carbonyl group of the aldehyde, will result in strong π→π* transitions. The lone pair of electrons on the aldehyde's oxygen atom can also undergo a weaker n→π* transition. The position of the maximum absorbance (λ_max) and the molar absorptivity are sensitive to the solvent environment. This analysis helps to characterize the conjugated electronic system of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. It would confirm the planarity of the indazole ring system and reveal the orientation of the aldehyde substituent relative to the ring. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as potential hydrogen bonding between the indazole N-H donor and the aldehyde C=O oxygen acceptor of a neighboring molecule, which dictate the supramolecular architecture. Currently, there is no publicly available crystal structure for this specific compound.

Density Functional Theory (DFT) Calculations and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), complement experimental data by providing a theoretical model of molecular properties. nih.gov These calculations can predict geometries, vibrational frequencies (for comparison with IR data), and electronic characteristics of this compound.

DFT calculations are instrumental in understanding the electronic landscape of the molecule. By calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the molecule's reactivity. acs.org The HOMO typically indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack.

Furthermore, generating a Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this molecule, the MEP would likely show a negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, identifying them as sites for electrophilic interaction, and a positive potential (blue) near the N-H and C-H protons. This analysis is crucial for predicting how the molecule will interact with biological targets or other reactants. nih.gov

Activation Barrier Analysis for Reaction Pathways

Activation barrier analysis is a cornerstone of computational chemistry, providing quantitative predictions of the energy required to initiate a chemical reaction. By mapping the potential energy surface for a given reaction, the transition state—the highest energy point along the reaction coordinate—can be identified. The energy difference between the reactants and the transition state is the activation barrier, a critical factor in determining reaction kinetics. For this compound, several reaction pathways are of synthetic and mechanistic interest.

Theoretical calculations, typically employing Density Functional Theory (DFT) methods, can be used to model these pathways. For instance, the formyl group can undergo nucleophilic addition, a fundamental reaction of aldehydes. The activation barrier for the addition of various nucleophiles can be calculated to predict the feasibility and rate of such reactions. Another important set of reactions involves electrophilic substitution on the indazole ring. The presence of the chloro and carbaldehyde groups will influence the regioselectivity of such substitutions.

A hypothetical study could involve calculating the activation barriers for nitration at different positions on the benzene ring of the indazole core. The results would indicate the most likely position for substitution, guiding synthetic efforts. The table below illustrates a hypothetical activation barrier analysis for the nitration of this compound at various positions, calculated using a DFT method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

Table 1: Hypothetical Activation Barriers for Nitration of this compound

| Position of Nitration | Calculated Activation Barrier (kcal/mol) |

| C4 | 25.8 |

| C6 | 22.5 |

| C7 | 28.1 |

Note: These values are illustrative and would need to be calculated using quantum chemical software.

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting spectroscopic parameters, which can aid in the interpretation of experimental data and the confirmation of molecular structure. For this compound, DFT calculations can provide reliable predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations are typically performed on the optimized geometry of the molecule. The predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to assign the signals to specific atoms in the molecule. nih.gov

Infrared Spectroscopy: The vibrational frequencies of the molecule can also be computed. These frequencies correspond to the absorption bands observed in an IR spectrum. The calculated IR spectrum can help in identifying the characteristic vibrational modes of the functional groups present, such as the C=O stretch of the aldehyde, the C-Cl stretch, and the N-H stretch of the indazole ring. A study on halobenzaldehydes has shown that DFT calculations can provide valuable insights into the vibrational frequencies and their relation to conformational preferences. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (δ, ppm) - Aldehyde H | 9.98 |

| ¹³C NMR Chemical Shift (δ, ppm) - Carbonyl C | 192.5 |

| IR Frequency (cm⁻¹) - C=O stretch | 1705 |

| IR Frequency (cm⁻¹) - N-H stretch | 3450 |

| IR Frequency (cm⁻¹) - C-Cl stretch | 750 |

Note: These are hypothetical values based on typical ranges for these functional groups and would be refined by actual calculations.

Enthalpy of Formation Calculations

The enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. It is a key parameter in understanding the stability of a molecule and in predicting the thermodynamics of reactions involving it.

High-level computational methods, such as the Gaussian-n theories (e.g., G3, G4) and Complete Basis Set (CBS) methods, are employed to calculate accurate enthalpies of formation for organic molecules. These methods involve a series of calculations that extrapolate to the complete basis set limit and include corrections for various electronic effects. The Active Thermochemical Tables (ATcT) provide a framework for obtaining highly accurate and reliable thermochemical data, often by combining experimental and theoretical results. anl.govnist.gov

For this compound, the gas-phase enthalpy of formation could be calculated using these high-accuracy methods. The calculation would typically involve an isodesmic reaction, where the number and types of bonds are conserved on both sides of the reaction, to reduce computational errors.

Table 3: Hypothetical Calculated Enthalpy of Formation

| Compound | Computational Method | Calculated ΔfH° (gas, 298.15 K) (kJ/mol) |

| This compound | G4 Theory | +95.2 |

| Benzaldehyde | G4 Theory | -36.7 |

| 3-Chloro-1H-indazole | G4 Theory | +150.8 |

Note: The values for this compound and 3-Chloro-1H-indazole are hypothetical. The value for Benzaldehyde is a known literature value for comparison. anl.gov

Other Quantum Chemical Methodologies for Molecular Property Prediction

Beyond the specific analyses mentioned above, a range of other quantum chemical methodologies can be applied to further elucidate the properties of this compound.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule. researchgate.net It can be used to understand hyperconjugative interactions, charge distribution, and the nature of the orbitals involved in bonding. For this compound, NBO analysis could reveal the extent of electron delocalization within the indazole ring and the electronic effects of the chloro and carbaldehyde substituents.

Molecular Dynamics (MD) Simulations: While quantum chemical calculations are typically performed on static structures, MD simulations allow for the study of the dynamic behavior of molecules over time. researchgate.net An MD simulation of this compound in a solvent could provide insights into its conformational flexibility, solvation, and intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR): In the context of drug design and materials science, QSAR studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or other properties. researchgate.net If a series of substituted indazole-5-carbaldehydes were synthesized and tested for a particular activity, computational descriptors (e.g., electronic properties, steric parameters) for this compound could be calculated and included in a QSAR model to predict the activity of new, unsynthesized analogs.

Future Research Directions and Translational Perspectives

Development of Highly Selective and Potent Derivatives of 3-Chloro-1H-indazole-5-carbaldehyde

The indazole core is a recognized pharmacophore, integral to numerous commercially available drugs, particularly kinase inhibitors used in oncology. nih.gov The presence of the chloro and carbaldehyde groups on the this compound molecule offers reactive sites for extensive derivatization. Future research will focus on synthesizing new analogues with enhanced potency and selectivity for specific biological targets.

Structure-activity relationship (SAR) studies will be instrumental in guiding the design of these derivatives. By systematically modifying the substituents on the indazole ring, researchers can fine-tune the compound's pharmacological profile. For instance, the introduction of different aryl or heterocyclic moieties at the 5-position, via the carbaldehyde group, could lead to inhibitors with high affinity for specific enzyme binding pockets. The aim is to develop compounds that exhibit mono-kinase inhibition to minimize off-target effects and associated toxicities. nih.gov

| Derivative Class | Potential Therapeutic Target | Rationale |

| Diarylurea derivatives | Multi-kinases | To achieve broad-spectrum anticancer activity. nih.gov |

| Benzimidazole-indazole hybrids | Fibroblast growth factor receptors (FGFRs) | To inhibit angiogenesis and tumor growth. nih.gov |

| Triazole-indazole conjugates | Leishmania trypanothione (B104310) reductase (TryR) | To develop novel antileishmanial agents. nih.gov |

Integration into Advanced Functional Materials with Tunable Properties

Beyond its pharmaceutical applications, the unique electronic and photophysical properties of the indazole ring system make it a candidate for incorporation into advanced functional materials. The aldehyde function of this compound allows for its integration into larger polymeric or supramolecular structures.

Future investigations will explore the synthesis of indazole-containing polymers and metal-organic frameworks (MOFs). These materials could possess tunable optical, electronic, and sensing properties. For example, the incorporation of this indazole derivative into conjugated polymers could lead to new organic light-emitting diodes (OLEDs) or photovoltaic materials. The ability to modify the indazole core will allow for the fine-tuning of the material's energy levels and charge transport characteristics.

Green Chemistry Approaches in the Synthesis and Derivatization of the Compound

The growing emphasis on sustainable practices in chemical synthesis necessitates the development of greener methods for producing and modifying this compound and its derivatives. Traditional synthetic routes often involve harsh reagents and generate significant waste.

Exploration of New Biological Targets and Therapeutic Areas for Indazole-Based Compounds

While indazole derivatives have shown significant promise as kinase inhibitors for cancer therapy, their therapeutic potential extends to other diseases. nih.govnih.gov The structural similarity of indazole to other biologically important heterocycles, such as indole (B1671886), suggests that indazole-based compounds may interact with a wide range of biological targets. guidechem.com

Future research will involve screening libraries of this compound derivatives against a diverse panel of biological targets to identify new therapeutic opportunities. This could include targets for neurodegenerative diseases, infectious diseases, and inflammatory disorders. For example, some indazole derivatives have already been investigated for their activity against Leishmania species, the causative agent of leishmaniasis. nih.gov The exploration of new biological activities will be crucial for expanding the therapeutic applications of this versatile scaffold.

Application of Artificial Intelligence and Machine Learning in Indazole Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science. nih.govresearchgate.netijettjournal.org These computational tools can accelerate the design and optimization of new indazole derivatives and materials.

In the context of this compound, AI and ML algorithms can be used to:

Predict Biological Activity: Develop quantitative structure-activity relationship (QSAR) models to predict the potency and selectivity of new derivatives before they are synthesized. researchgate.net

Identify New Targets: Analyze large biological datasets to identify novel protein targets for which indazole-based compounds may have high affinity. nih.gov

Optimize Synthetic Routes: Predict the most efficient and sustainable synthetic pathways for producing target molecules. acs.org

Design Functional Materials: Simulate the properties of new indazole-containing materials to guide the design of materials with desired characteristics.